3,4-Dioxopentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

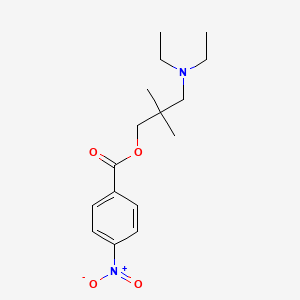

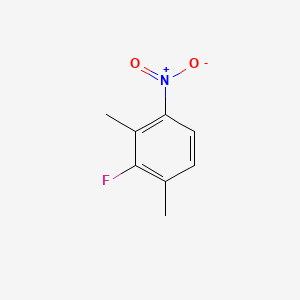

3,4-Dioxopentanoic acid, also known as 4-oxopentanoic acid, is a chemical compound with the molecular formula C5H8O3 . It has an average mass of 121.078 Da and a mono-isotopic mass of 121.064117 Da .

Synthesis Analysis

The synthesis of 2,4-dioxopentanoic acid derivatives involves the reaction of 4-acetyl-5-(1-naphthyl)furan-2,3-dione with various nitrogenous nucleophiles . The reactions proceed smoothly and regiospecifically, yielding corresponding aminochloro ketones .Molecular Structure Analysis

The molecular structure of 3,4-Dioxopentanoic acid has been studied using various spectroscopic techniques and quantum chemical calculations . The energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) have been calculated, providing insights into the chemical stability of these systems .Chemical Reactions Analysis

The chemical reactions involving 3,4-Dioxopentanoic acid are complex and can lead to the formation of abnormal products . For instance, the conjugation effect of 2,5-dichloro-3N,N-dialkylamino-4,4-dimethoxy-5-allyl-(propa-dienyl)cyclopent-2-en-1-ones with various nucleophilic agents can lead to violent reactions .Scientific Research Applications

Effects of Gibberellic Acid and 2,4-Dichlorophenoxy Acetic Acid on Tomato Growth :

- This study investigated the impact of different concentrations of 2,4-dichlorophenoxyacetic acid and gibberellic acid on the growth of tomatoes, including vegetative and reproductive growth components. It explored how these acids affect parameters like seed number per fruit, fruit shape, and average fruit weight (Gelmesa, Abebie, & Desalegn, 2013).

Study of Chiral 2-(tert-Butyl)-2H,4H-1,3-dioxin-4-ones :

- Research on derivatives of 3-hydroxybutanoic acid, including reactions for substitutions and chain elongations at the side-chain C-atom, and subsequent reductive debromination and double-bond hydrogenation, leading to enantiomerically pure β-hydroxy-acid derivatives (Noda & Seebach, 1987).

Trends and Gaps in Studies about 2,4-D Herbicide Toxicity :

- A scientometric review provided insights into specific characteristics of 2,4-D toxicity and mutagenicity, focusing on its impact in various environments and its relation to occupational risk and neurotoxicity (Zuanazzi, Ghisi, & Oliveira, 2020).

Photodegradation of Dichlorophenoxyacetic Acid :

- A study on the synthesis, characterization, and catalytic activity of Fe3O4@WO3/SBA-15 in the photodegradation of dichlorophenoxyacetic acid under UV irradiation, highlighting its effectiveness in degrading this herbicide (Lima et al., 2020).

Anti-Allergic Drug with Anti-Inflammatory Properties :

- Research on N-(3',4'-dimethoxycinnamonyl) anthranilic acid (3,4-DAA), which has been shown to have anti-inflammatory and analgesic properties, potentially useful for treating rheumatoid and other forms of arthritis (Inglis et al., 2007).

properties

IUPAC Name |

3,4-dioxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c1-3(6)4(7)2-5(8)9/h2H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCCOAGSKWYEFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50665805 |

Source

|

| Record name | 3,4-Dioxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

138307-02-5 |

Source

|

| Record name | 3,4-Dioxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride](/img/structure/B593010.png)

![Tetrasodium;5-[[4-[4-[[2,4-diamino-5-[[8-oxido-3,6-disulfo-7-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]-2-oxidobenzoate](/img/structure/B593014.png)

![Methanamine, N-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-](/img/structure/B593025.png)